Cox-2-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2-IN-22 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-22 typically involves multi-step organic reactions. One common method includes the use of in situ click chemistry, where the COX-2 active site itself is used as a reaction vessel to generate highly specific inhibitors . This method involves the selection of appropriate chemical building blocks that are assembled into the final inhibitor within the active site of COX-2.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Cox-2-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of COX-2 and its role in various chemical pathways.
Biology: Investigated for its effects on cellular processes involving inflammation and cancer.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs and cancer therapies
Mécanisme D'action
Cox-2-IN-22 exerts its effects by selectively inhibiting the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins. This inhibition reduces inflammation and pain. The molecular targets include the active site of COX-2, where this compound binds and blocks the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Etoricoxib: Known for its use in treating arthritis and other inflammatory conditions.
Rofecoxib: Previously used as an anti-inflammatory drug but withdrawn due to safety concerns
Uniqueness
Cox-2-IN-22 is unique due to its high specificity and potency in inhibiting COX-2, making it a promising candidate for therapeutic applications with potentially fewer side effects compared to other COX-2 inhibitors .
Activité Biologique
Cox-2-IN-22 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process and various physiological functions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on inflammation, and potential therapeutic applications.
Overview of COX-2
COX-2 is an inducible enzyme that plays a significant role in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. Unlike COX-1, which is constitutively expressed in many tissues and involved in homeostatic functions, COX-2 expression is typically low in normal tissues but increases significantly during inflammatory responses . The selective inhibition of COX-2 aims to reduce inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.
This compound inhibits COX-2 activity by binding to its active site, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins. This inhibition leads to a decrease in the levels of prostaglandin E2 (PGE2), a key mediator of inflammation and pain . The compound has been shown to exhibit high selectivity for COX-2 over COX-1, which is crucial for reducing the risk of gastrointestinal adverse effects commonly associated with non-selective COX inhibitors.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits COX-2 activity with an IC50 value comparable to other selective COX-2 inhibitors like celecoxib. For instance, one study reported an IC50 value for this compound at 0.055 μmol/L, indicating potent inhibition . Additionally, this compound has shown significant anti-inflammatory activity in various cellular models by reducing PGE2 production.
In Vivo Studies
In vivo experiments using carrageenan-induced paw edema models have illustrated the anti-inflammatory efficacy of this compound. The compound exhibited dose-dependent inhibition of edema formation, with an effective dose (ED50) similar to that of diclofenac, a well-known NSAID .
Compound | IC50 (μmol/L) | ED50 (mg/kg) | Selectivity Index |
---|---|---|---|
This compound | 0.055 | 118 | High |
Celecoxib | 0.055 | 114 | Moderate |
Diclofenac | - | 114 | Low |
Clinical Implications
The selective inhibition of COX-2 by this compound suggests its potential therapeutic applications in treating various inflammatory conditions such as arthritis, pain management, and possibly cancer prevention. Research indicates that selective COX-2 inhibitors can reduce the risk of colorectal cancer by decreasing the proliferation of neoplastic cells associated with elevated COX-2 levels .
Case Studies
Several case studies have highlighted the therapeutic benefits and safety profile of selective COX-2 inhibitors:
- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in joint swelling and pain scores compared to placebo .
- Colorectal Cancer Prevention : In patients with familial adenomatous polyposis (FAP), administration of selective COX-2 inhibitors resulted in a marked reduction in polyp size and number, suggesting a protective effect against colorectal cancer .
Propriétés
Formule moléculaire |
C29H24O7 |
---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
8-(3,5-dimethoxyphenyl)-4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C29H24O7/c1-31-20-9-17(10-21(14-20)32-2)5-6-18-13-28(30)36-29-24(18)7-8-26-25(29)16-27(35-26)19-11-22(33-3)15-23(12-19)34-4/h5-16H,1-4H3/b6-5+ |
Clé InChI |
DXJLEIVEYFLNDY-AATRIKPKSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)/C=C/C2=CC(=O)OC3=C2C=CC4=C3C=C(O4)C5=CC(=CC(=C5)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C=CC2=CC(=O)OC3=C2C=CC4=C3C=C(O4)C5=CC(=CC(=C5)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.